molecular formula C3H10BNO2 B14808601 [(1R)-1-aminopropyl]boronic acid

[(1R)-1-aminopropyl]boronic acid

Cat. No.: B14808601
M. Wt: 102.93 g/mol
InChI Key: JFEHBKFDKBNKAT-VKHMYHEASA-N
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Description

[(1R)-1-aminopropyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a chiral aminopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-aminopropyl]boronic acid typically involves the reaction of an appropriate boronic ester with an aminopropyl precursor. One common method is the hydroboration of an alkyne followed by amination. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-aminopropyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran or dichloromethane .

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [(1R)-1-aminopropyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as biosensing and drug design, where the compound can selectively bind to target molecules and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R)-1-aminopropyl]boronic acid is unique due to its chiral aminopropyl group, which imparts specific stereochemical properties and enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral catalysis .

Properties

Molecular Formula

C3H10BNO2

Molecular Weight

102.93 g/mol

IUPAC Name

[(1R)-1-aminopropyl]boronic acid

InChI

InChI=1S/C3H10BNO2/c1-2-3(5)4(6)7/h3,6-7H,2,5H2,1H3/t3-/m0/s1

InChI Key

JFEHBKFDKBNKAT-VKHMYHEASA-N

Isomeric SMILES

B([C@H](CC)N)(O)O

Canonical SMILES

B(C(CC)N)(O)O

Origin of Product

United States

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